1,3-Dibromoimidazolidine-2,4-dione
Description
1,3-Dibromoimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione (hydantoin) core structure, characterized by bromine atoms at the 1- and 3-positions. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and industrial applications. The bromine substituents enhance its electrophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug design. Imidazolidine-2,4-dione derivatives are widely studied for their biological activities, including antimicrobial, antidiabetic, and anticancer properties .
Properties
CAS No. |
3304-74-3 |
|---|---|
Molecular Formula |
C3H2Br2N2O2 |
Molecular Weight |
257.87 g/mol |
IUPAC Name |
1,3-dibromoimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H2Br2N2O2/c4-6-1-2(8)7(5)3(6)9/h1H2 |
InChI Key |
XAEZQQVZRXSKKJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)N1Br)Br |
Canonical SMILES |
C1C(=O)N(C(=O)N1Br)Br |
Other CAS No. |
3304-74-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The imidazolidine-2,4-dione scaffold is structurally analogous to other dione-containing heterocycles, such as thiazolidine-2,4-dione, pyran-2,4-dione, and quinazoline-2,4-dione. Below is a detailed comparison based on substituent effects, pharmacological activities, and physicochemical properties.
Structural and Functional Group Variations
Pharmacological Activities
- This compound: Limited direct pharmacological data, but brominated hydantoins are explored for antimicrobial and anticancer applications .
- Benzylidenethiazolidine-2,4-dione : Shows blood glucose control via multitarget mechanisms in diabetic mice .
- Quinazoline-2,4-dione derivatives : Demonstrated antihypertensive activity (e.g., pelanserine) .
Physicochemical and Crystallographic Properties
- This compound : Bromine atoms increase molecular weight (255.07 g/mol for 5-(4-bromophenyl) analog) and polarizability .
- Pyran-2,4-dione derivatives : Exhibit polarity (dipole moments up to 6.5 Debye) and stable crystal structures dominated by H...H and O...H interactions .
- Imidazolidine-2,4-dione analogs : Crystal structures (e.g., 3-hydroxymethyl-1-(4-methoxyphenyl) derivative) reveal planar hydantoin rings with intermolecular H-bonding, critical for antidiabetic activity .
ADME and Drug-Likeness
- Thiazolidine-2,4-dione derivatives : Optimized for oral bioavailability via ADME studies, with favorable logP and solubility profiles .
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